molecular formula C21H19FN2O4 B2759872 ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-12-2

ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2759872
CAS No.: 899992-12-2
M. Wt: 382.391
InChI Key: HZRZILJTORGRSB-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A 1-(4-methylphenyl) substituent at the 1-position, providing moderate lipophilicity.
  • A 4-[(3-fluorophenyl)methoxy] group at the 4-position, introducing steric bulk and electron-withdrawing effects from the fluorine atom.
  • An ethyl carboxylate at the 3-position, influencing solubility and metabolic stability.

This structural framework is common in intermediates for pharmaceuticals, particularly in kinase inhibitors or anti-inflammatory agents. Below, it is compared with structurally related pyridazine derivatives.

Properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-5-4-6-16(22)11-15)12-19(25)24(23-20)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRZILJTORGRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Methoxylation: The methoxy group is typically introduced through an etherification reaction using methanol and a suitable catalyst.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the carboxylic acid derivative and ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes substituents, molecular weights, and CAS numbers of analogous compounds:

Compound Name 1-Substituent 4-Substituent 3-Substituent Molecular Weight CAS Number Source
Target Compound 4-methylphenyl (3-fluorophenyl)methoxy ethyl carboxylate 438.41* N/A -
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl methoxy ethyl carboxylate 348.33 899943-46-5
Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-fluorophenyl methyl methyl carboxylate 329.29 339018-13-2
1-(4-Fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 4-fluorophenyl methoxy carboxylic acid 292.24 1105193-26-7
Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl hydroxy methyl carboxylate 356.27 121582-55-6
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl trifluoromethyl ethyl carboxylate 426.30 478067-01-5

*Calculated molecular weight for the target compound.

Key Comparisons

Position 1 Substituent
  • 4-Methylphenyl (Target) : Moderate lipophilicity with minimal electronic effects.
  • 4-Fluorophenyl (Compounds 5, 6, 8) : Increased electron-withdrawing character, enhancing pyridazine ring electrophilicity .
  • 3-(Trifluoromethyl)phenyl (Compounds 7, 10) : Strongly electron-withdrawing, improving metabolic stability but reducing solubility .
Position 4 Substituent
  • Methoxy (Compound 8) : Smaller and less electron-withdrawing than the target’s substituent, favoring solubility .
  • Trifluoromethyl (Compound 10) : Highly electron-withdrawing, increasing ring reactivity but reducing bioavailability .
  • Hydroxy (Compound 7) : Enables hydrogen bonding, improving crystallinity but increasing acidity .
Position 3 Substituent
  • Ethyl carboxylate (Target) : Balances solubility and metabolic stability compared to methyl esters (Compound 5) or free acids (Compound 6) .

Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, fluorine) at positions 1 or 4 increase pyridazine ring electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Solubility : Carboxylic acid derivatives (Compound 6) exhibit higher aqueous solubility, whereas trifluoromethyl groups (Compound 10) reduce it .
  • Biological Activity : The 3-fluorobenzyloxy group in the target compound may improve blood-brain barrier penetration compared to smaller substituents like methoxy .

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions, including condensation of substituted pyridazine precursors with fluorophenyl and methylphenyl moieties. Key conditions include:

  • Solvent selection : Polar solvents like ethanol or dichloromethane are preferred for solubility and reactivity .
  • Temperature control : Reactions often proceed at room temperature or moderate heating (40–60°C) to avoid decomposition .
  • Catalysts : Palladium on carbon or acid/base catalysts may accelerate specific steps (e.g., esterification or ether formation) .
  • Purification : Column chromatography or recrystallization is essential to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with fluorophenyl signals appearing as distinct doublets (δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 402.81) .
  • Infrared spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (amide/ketone) validate functional groups .

Q. What functional groups influence the compound’s reactivity and biological activity?

Critical groups include:

  • Ester moiety : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .
  • Fluorophenyl and methylphenyl substituents : Enhance lipophilicity and receptor binding via π-π stacking .
  • Dihydropyridazine core : The conjugated system may participate in redox reactions or enzyme inhibition .

Advanced Questions

Q. How can synthetic yields be optimized when scaling up production?

Methodological approaches include:

  • Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal parameters .
  • Continuous flow reactors : Improve reproducibility and reduce side reactions in large-scale synthesis .
  • In-line analytics : Use HPLC or FTIR to monitor reaction progress and adjust conditions dynamically .

Q. How should researchers address contradictory biological activity data across studies?

Contradictions may arise from:

  • Purity variations : Impurities >5% can skew assay results; validate purity via HPLC before testing .
  • Assay conditions : Differences in pH, solvent (e.g., DMSO vs. ethanol), or cell lines may alter activity. Standardize protocols using controls like known enzyme inhibitors .
  • Metabolic instability : Use stability studies (e.g., microsomal assays) to assess compound degradation in biological matrices .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

Key SAR findings from analogs (e.g., derivatives):

  • Electron-withdrawing groups (e.g., -CF3_3, -Cl) at the 3-fluorophenyl position enhance enzyme inhibition (IC50_{50} improved 2–5×) .
  • Methyl substitution on the phenyl ring increases metabolic stability (t1/2_{1/2} > 4 hrs in liver microsomes) .
  • Ester-to-acid hydrolysis reduces cell permeability but improves solubility for in vitro assays .

Q. What experimental strategies are recommended to elucidate the mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., COX-2 or kinases) using fluorogenic substrates and varying inhibitor concentrations .
  • Molecular docking : Model interactions with target proteins (e.g., using AutoDock Vina) to identify binding pockets .
  • CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can computational modeling predict solubility and stability under physiological conditions?

  • Quantitative Structure-Property Relationship (QSPR) models : Correlate logP and polar surface area with experimental solubility data .
  • Molecular dynamics simulations : Assess hydrolysis rates of the ester group in aqueous environments .
  • pKa_a prediction tools (e.g., MarvinSuite): Estimate ionization states to guide buffer selection for assays .

Q. What methodologies mitigate oxidation or hydrolysis during storage?

  • Lyophilization : Store as a stable powder under inert gas (N2_2 or Ar) to prevent ester degradation .
  • Antioxidant additives : Include 0.1% BHT in stock solutions to inhibit radical-mediated oxidation .
  • Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to determine shelf life .

Q. How can solubility challenges in biological assays be resolved?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Replace the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

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